molecular formula C6H4N6O2 B13890003 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine

5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B13890003
M. Wt: 192.14 g/mol
InChI Key: IRDPGPPTRPSDTL-UHFFFAOYSA-N
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Description

5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group at the 5-position and a 1H-1,2,4-triazol-1-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-(1H-1,2,4-triazol-1-yl)pyrimidine using a mixture of concentrated sulfuric acid and nitric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods

Industrial production of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 5-amino-2-(1H-1,2,4-triazol-1-yl)pyrimidine.

    Substitution: Various substituted triazole derivatives.

    Oxidation: Oxidized triazole derivatives.

Scientific Research Applications

5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to the inhibition of microbial growth or the modulation of cellular pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can damage cellular components, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its combination of a pyrimidine ring with a triazole moiety, offering distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C6H4N6O2

Molecular Weight

192.14 g/mol

IUPAC Name

5-nitro-2-(1,2,4-triazol-1-yl)pyrimidine

InChI

InChI=1S/C6H4N6O2/c13-12(14)5-1-8-6(9-2-5)11-4-7-3-10-11/h1-4H

InChI Key

IRDPGPPTRPSDTL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N2C=NC=N2)[N+](=O)[O-]

Origin of Product

United States

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